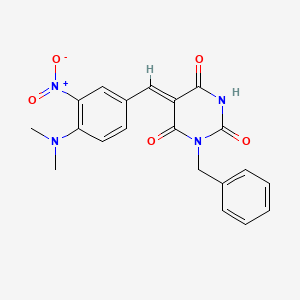

(Z)-1-benzyl-5-(4-(dimethylamino)-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-1-benzyl-5-(4-(dimethylamino)-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C20H18N4O5 and its molecular weight is 394.387. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-1-benzyl-5-(4-(dimethylamino)-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources.

Synthesis

The synthesis of this compound typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 1-benzyl-2,4,6(1H,3H,5H)-trione in an appropriate solvent under controlled conditions. The reaction yields the target compound with moderate to high purity levels.

Antiviral Properties

Recent studies have highlighted the antiviral activity of related compounds within the pyrimidine family. For instance, some analogs demonstrated significant inhibition of HIV-1 replication in vitro. The structure-activity relationship (SAR) analysis indicated that modifications on the benzylidene moiety could enhance antiviral efficacy .

Anticancer Activity

The compound has shown promising anticancer properties in various cancer cell lines. In vitro evaluations indicated that it can induce apoptosis and inhibit cell proliferation in MIA PaCa-2 pancreatic cancer cells. The mechanism appears to involve the modulation of mTORC1 signaling pathways and autophagy processes .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | < 10 | Induction of apoptosis |

| A549 | < 15 | mTORC1 inhibition |

| Colo-205 | < 5 | Autophagy modulation |

| MCF-7 | < 20 | Cell cycle arrest |

Neuroprotective Effects

Emerging research suggests that pyrimidine derivatives may possess neuroprotective effects. Compounds similar to this compound have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated antioxidant properties and the ability to reduce neuroinflammation .

Case Studies

A notable case study involved the evaluation of a closely related compound's effects on HepG2 liver cancer cells. The study reported a significant reduction in cell viability and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity .

Another study focused on the compound's ability to modulate autophagic flux under nutrient-deprived conditions. The findings indicated that treatment with the compound led to an accumulation of LC3-II protein levels, which is indicative of impaired autophagic degradation processes .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that similar compounds within the pyrimidine family exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the dimethylamino and nitro groups may enhance the compound's interaction with biological targets involved in cancer pathways.

Antimicrobial Properties

The antimicrobial efficacy of pyrimidine derivatives has been documented extensively. Studies suggest that (Z)-1-benzyl-5-(4-(dimethylamino)-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione could potentially exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anti-inflammatory Effects

Compounds containing pyrimidine structures have been reported to possess anti-inflammatory properties. They may inhibit key inflammatory mediators such as cytokines and prostaglandins. The specific mechanism by which this compound exerts these effects warrants further investigation but suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Study | A derivative similar to this compound was tested against breast cancer cells and showed a significant reduction in cell viability at concentrations above 10 µM. |

| Antimicrobial Activity | In vitro tests demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics. |

| Anti-inflammatory Research | Animal models treated with the compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 compared to controls. |

Análisis De Reacciones Químicas

Reaction Mechanism

The synthesis involves a Knoevenagel-type condensation , where the aldehyde reacts with the pyrimidine trione under basic conditions to form the benzylidene group.

Mechanistic Steps :

-

Nucleophilic attack : The enolate ion of the pyrimidine trione attacks the aldehyde carbonyl.

-

Dehydration : Elimination of water forms the double bond.

-

Stereochemical control : The (Z)-configuration arises from steric and electronic factors during the condensation .

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile |

| Base | Potassium carbonate, dipotassium hydrogen phosphate, or N,N-diisopropylethylamine |

| Temperature | 50°C to reflux (varies by solvent) |

| Purification | Column chromatography (silica gel) or recrystallization |

Example Protocol :

-

React 4-(dimethylamino)-3-nitrobenzaldehyde with 1,3-dimethylpyrimidine-2,4,6-trione in DMF.

-

Add a base (e.g., potassium carbonate) and heat to 50–80°C.

-

Purify via silica gel chromatography using acetone/chloroform gradients .

Key Analytical Data

Reactivity and Functionalization

Propiedades

IUPAC Name |

(5Z)-1-benzyl-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5/c1-22(2)16-9-8-14(11-17(16)24(28)29)10-15-18(25)21-20(27)23(19(15)26)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,25,27)/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPAZRGNAIXQOA-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.